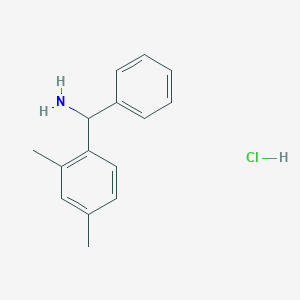

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3, H-5, H-6) | 6.8–7.3 | Multiplet | 4H |

| Aromatic (H-2, H-4) | 6.9–7.1 | Doublet | 2H |

| Methyl (C-2, C-4) | 2.3–2.5 | Singlet | 6H |

| Amine (NH₃⁺) | 8.5–9.5 | Broad singlet | 3H |

Properties

IUPAC Name |

(2,4-dimethylphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHKPNILNLNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the aniline group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the rate of the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

Diphenhydramine hydrochloride: A well-known antihistamine with a similar structural framework.

(4-Methylphenyl)(phenyl)methanamine hydrochloride: Another derivative of methanamine with a methyl group at the para position.

Uniqueness

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This structural feature can influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is an organic compound characterized by its amine structure. Its unique arrangement of methyl groups on the phenyl rings contributes to its chemical reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological molecules, influencing their structural conformation and function.

- Aromatic Interactions : The presence of aromatic rings allows for π-π interactions, which can enhance binding affinity to target proteins or enzymes.

Biological Activities

Research highlights several key biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL.

- Gram-negative Bacteria : Displayed activity against Escherichia coli and Klebsiella pneumoniae with varying degrees of effectiveness .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties:

- Cell Lines Tested : Significant cytotoxic effects were observed against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma).

- Mechanism : The cytotoxicity is believed to be mediated through inhibition of tubulin polymerization, which disrupts cell division .

Comparative Analysis

To better understand the compound's efficacy, a comparison with similar compounds was conducted. The following table summarizes the biological activity of selected related compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (Cell Line) |

|---|---|---|

| (2,4-Dimethylphenyl)(phenyl)methanamine HCl | 16 µg/mL against S. aureus | Moderate against A549 |

| (2,5-Dimethylphenyl)(phenyl)methanol | 32 µg/mL against E. coli | Low against HeLa |

| (2,4-Dimethylphenyl)(phenyl)methanone | 8 µg/mL against K. pneumoniae | High against A549 |

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity in Cancer Research :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, using polar solvents (e.g., ethanol/water mixtures) and controlled temperatures (40–60°C) can improve reaction efficiency. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Adjusting stoichiometric ratios of precursors (e.g., 2,4-dimethylphenylmagnesium bromide and benzaldehyde derivatives) and employing catalysts like palladium or nickel can enhance yields . Optimization should include monitoring pH during salt formation to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation account for potential impurities?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For NMR, compare aromatic proton signals (δ 6.8–7.5 ppm) to confirm substitution patterns. Impurities like unreacted amines or byproducts (e.g., oxidation products) may appear as minor peaks; use deuterated DMSO or CDCl₃ to enhance resolution. Infrared (IR) spectroscopy can validate the presence of amine (–NH) and hydrochloride (Cl⁻) functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹). Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What solvent systems are compatible with this compound in experimental applications?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) are suitable for reactions requiring high solubility, while aqueous ethanol or methanol is ideal for recrystallization. Avoid halogenated solvents (e.g., chloroform) due to potential side reactions. For biological assays, prepare stock solutions in PBS (pH 7.4) or DMSO (<1% v/v) to maintain stability .

Q. What are the critical parameters for maintaining stability during long-term storage of this hydrochloride salt?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at −20°C. Monitor moisture content (<0.1% by Karl Fischer titration) to prevent hydrolysis. Periodic FT-IR or HPLC analysis (e.g., every 6 months) can detect degradation products like free amine or oxidized species .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from diastereomeric mixtures or paramagnetic impurities. Use 2D NMR (COSY, NOESY) to assign stereochemistry and heteronuclear correlation (HSQC/HMBC) to confirm connectivity. For paramagnetic interference, pre-treat samples with EDTA to chelate metal ions. Compare experimental data with simulated spectra from software like ACD/Labs or MestReNova .

Q. What strategies are employed to enhance the stereoselective synthesis of chiral analogs of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) can induce enantioselectivity. For example, stereoselective reduction of imine intermediates using NaBH₄ with chiral ligands (e.g., (R)-BINOL) yields enantiomeric excess >90%. Monitor optical rotation and chiral HPLC (Chiralpak AD-H column) to validate purity .

Q. How does the electronic environment of the aromatic substituents influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-donating groups (e.g., –CH₃ on the 2,4-dimethylphenyl ring) activate the aryl ring toward electrophilic attack, while electron-withdrawing groups (e.g., –NO₂) deactivate it. Use Hammett σ constants to predict reaction rates: σₘ (meta-CH₃) = −0.07 vs. σₚ (para-CH₃) = −0.17. Kinetic studies (e.g., UV-Vis monitoring of intermediate formation) can quantify substituent effects .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurotransmitter receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with receptors like serotonin transporters. Parameterize force fields using quantum mechanical data (e.g., B3LYP/6-31G*). Validate predictions with in vitro binding assays (e.g., radioligand displacement in HEK293 cells expressing SERT) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.